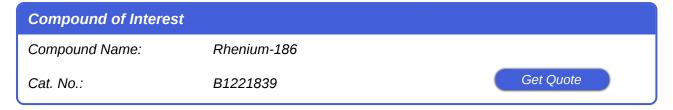


Application Notes and Protocols: Rhenium-186 in Nanoliposomes for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium-186 (186Re) nanoliposomes represent a promising advancement in brachytherapy, offering a method for targeted, localized delivery of therapeutic radiation to tumors. This technology encapsulates the beta-emitting radionuclide 186Re within a nanoliposome carrier. This approach is designed to maximize the radiation dose to cancerous tissues while minimizing exposure to surrounding healthy tissues, thereby reducing systemic toxicity.[1][2] The primary application explored to date is in the treatment of malignant brain tumors, such as recurrent glioblastoma, via intra-tumoral injection.[1][3] Clinical trial data has indicated a favorable safety profile and promising efficacy, particularly when a sufficient radiation dose is achieved within the tumor.[4]

The ¹⁸⁶Re isotope is particularly well-suited for this application due to its properties. It emits beta particles with a short path length of approximately 1.8 mm in tissue, which is sufficient to kill tumor cells while sparing adjacent healthy tissue.[2] Additionally, ¹⁸⁶Re emits a gamma photon (137 keV) that allows for SPECT/CT imaging, enabling visualization of the nanoliposome distribution and calculation of dosimetry in real-time.[2]

Principle of Targeted Delivery

The targeted delivery of ¹⁸⁶Re-nanoliposomes is primarily achieved through direct intra-tumoral administration using a technique called convection-enhanced delivery (CED).[5][6] CED utilizes



a pressure gradient to distribute the nanoliposomes throughout the tumor and surrounding areas, bypassing the blood-brain barrier which is a significant obstacle for many systemic cancer therapies.[2][7] Once administered, the liposomal formulation helps to retain the ¹⁸⁶Re at the tumor site, allowing for a sustained release of radiation.[8] Preclinical studies have shown that a significant percentage of the administered dose is retained within the tumor.[9]

Experimental Data Summary

Preclinical Efficacy in Glioblastoma Rat Model

Parameter	¹⁸⁶ Re-liposome Treated Group	Control Group	p-value
Median Survival	126 days	49 days	0.0013
Tumor Volume Change by Day 14	-	Increased to 395.0% - 514.4%	<0.001

Data from a study using an orthotopic U87 glioma rat model.[5]

Clinical Trial Data in Recurrent Glioma (ReSPECT-GBM

Phase 1)

Parameter	Dose ≥ 100 Gy	Dose < 100 Gy
Median Overall Survival (OS)	22.9 months	5.6 months

Data from the ReSPECT-GBM phase 1 trial.[4]

Parameter	Value
Mean Absorbed Dose to Tumor	239 Gy (range 9 - 593 Gy)
Mean Absorbed Dose to Normal Brain	0.72 Gy (range 0.005 - 2.73 Gy)
Mean Absorbed Dose to Total Body	0.07 Gy (range 0.001 - 0.23 Gy)

Dosimetry data from the ReSPECT phase 1 trial.[10]



Experimental Protocols Preparation of ¹⁸⁶Re-Nanoliposomes

This protocol is a generalized representation based on published methods.[5][6]

Materials:

- Distearoylphosphatidylcholine (DSPC) and Cholesterol
- · Ammonium sulfate solution
- Glutathione (GSH)
- ¹⁸⁶Re-perrhenate solution
- BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine)
- Glucoheptonate
- Stannous chloride
- Phosphate-buffered saline (PBS), pH 7.4
- Size exclusion chromatography columns (e.g., PD-10)

Procedure:

- Liposome Formulation: Prepare liposomes of approximately 100 nm in diameter composed of DSPC and cholesterol.[8] Encapsulate an ammonium sulfate and glutathione (GSH) solution within the liposomes to create a pH and GSH gradient.[5][6]
- Preparation of ¹⁸⁶Re-BMEDA Complex:
 - In a nitrogen-flushed vial, combine ¹⁸⁶Re-perrhenate solution with a solution containing BMEDA, glucoheptonate, and stannous chloride.[6]
 - Incubate the mixture at 80°C for 1 hour to form the ¹⁸⁶Re-BMEDA complex.[6]



- Allow the solution to cool to room temperature and adjust the pH to 7.0.[6]
- · Radiolabeling of Liposomes:
 - Remove the external ammonium sulfate from the prepared liposomes using a size exclusion chromatography column, eluting with PBS (pH 7.4).[6]
 - Add the eluted liposomes to the ¹⁸⁶Re-BMEDA solution and incubate for 1 hour at 37°C.[6]
 The lipophilic ¹⁸⁶Re-BMEDA complex will cross the liposome membrane and become trapped inside due to the pH and GSH gradient.[11]
- Purification: Separate the radiolabeled ¹⁸⁶Re-nanoliposomes from any unencapsulated
 ¹⁸⁶Re-BMEDA using a size exclusion chromatography column, eluting with PBS (pH 7.4).[6]
- Quality Control: Determine the radiolabeling efficiency by measuring the radioactivity associated with the liposomes versus the total radioactivity.

In Vivo Administration and Imaging Protocol (Preclinical)

Animal Model: Orthotopic U87 or U251 glioma rat model.[5]

Procedure:

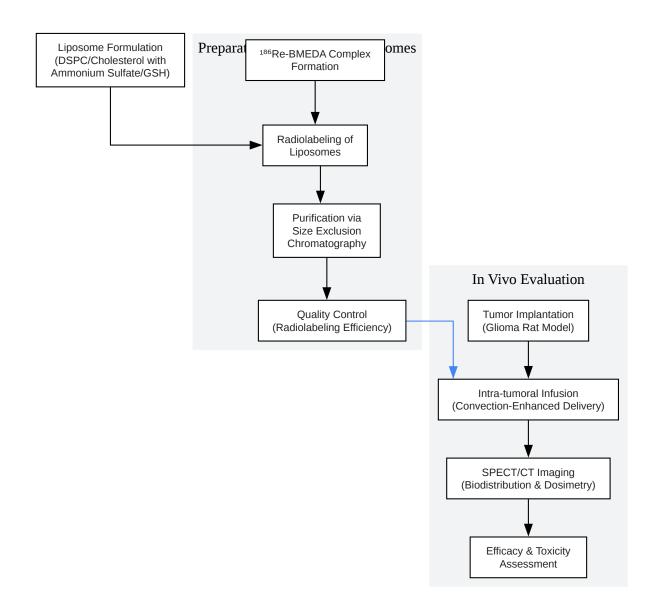
- Tumor Implantation: Stereotactically implant human glioblastoma cells (e.g., U87) into the brains of nude rats.[5]
- Intra-tumoral Infusion:
 - After tumor establishment (e.g., day 23 post-implantation), place the rat in a stereotactic frame.[5]
 - Using a needle placed at the same coordinates as tumor implantation, infuse the ¹⁸⁶Renanoliposome suspension via convection-enhanced delivery (CED).[5]
 - Control groups may receive nonradioactive liposomes or unencapsulated ¹⁸⁶Re. [5]
- Imaging and Dosimetry:



- Perform SPECT/CT imaging at multiple time points (e.g., immediately after infusion, and at 1, 3, 5, and 8 days post-infusion) to assess the biodistribution and retention of the ¹⁸⁶Renanoliposomes.[2][9]
- Calculate the radiation absorbed dose to the tumor and other organs based on the imaging data.[5]
- Efficacy and Toxicity Assessment:
 - Monitor tumor growth using noninvasive methods like bioluminescence imaging or MRI.[5]
 - Track animal survival and body weight.[6]
 - Perform histological analysis of tumors and surrounding tissues at the end of the study to assess for necrosis, gliosis, and other treatment effects.[5]

Visualizations

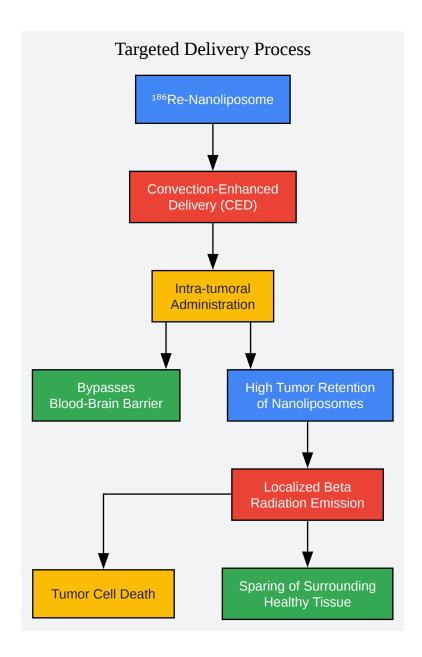




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Caption: Experimental workflow for the preparation and in vivo evaluation of ¹⁸⁶Renanoliposomes.





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Caption: Logical flow of targeted delivery and therapeutic action of ¹⁸⁶Re-nanoliposomes.

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